molecular formula C20H24N2O5 B2452718 2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide CAS No. 2034492-99-2

2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide

Cat. No.: B2452718
CAS No.: 2034492-99-2
M. Wt: 372.421
InChI Key: GQWJOOORLBOCOR-UHFFFAOYSA-N
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Description

The compound “2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide” is a chemical compound that contains a 3,4,5-trimethoxyphenyl (TMP) group . The TMP group is a pharmacophore present in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .


Molecular Structure Analysis

The TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules found either in natural products or synthetic compounds . It has been incorporated in a wide range of therapeutically interesting drugs .

Scientific Research Applications

Supramolecular Chemistry and Co-crystallization

The study of isonicotinamide and its ability to co-crystallize with various carboxylic acids, including cyclopentanecarboxylic acid, demonstrates the compound's utility in forming co-crystals with significant Z' values and illustrating stoichiometric variations and polymorphism. This research provides insights into the potential for 2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide in crystal engineering and the development of materials with tailored properties (Lemmerer & Fernandes, 2012).

Pharmaceutical Applications

The synthesis and evaluation of N-(2-nitroxyethyl)isonicotinamide and its complexes with PdCl2 and PtCl2 highlight the potential antitumor properties of these compounds. This suggests that derivatives of isonicotinamide, by extension potentially including this compound, could be explored for their therapeutic efficacy and as ligands in the development of new medicinal compounds (Fedorov et al., 2001).

Molecular Interactions and Host Activation

Research into isoniazid and its interaction with Mycobacterium tuberculosis through the inhA gene elucidates the mechanisms by which some compounds inhibit bacterial growth. Although this is more specific to isoniazid, it underscores the broader significance of studying molecular interactions and metabolic pathways, which could be relevant to understanding the biological activities of this compound in similar contexts (Banerjee et al., 1994).

Synthetic Chemistry and Radical Transformations

The study on the doubly dearomatising intramolecular coupling of nucleophilic and electrophilic heterocycles, including isonicotinamides, opens avenues for exploring the synthesis of spirocyclic and doubly spirocyclic compounds. This area of research is crucial for developing novel synthetic pathways and could be applicable to the synthesis and functionalization of this compound (Brice & Clayden, 2009).

Future Directions

The TMP group has shown potential in various biomedical applications due to its diverse bioactivity effects . Therefore, “2-(cyclopentyloxy)-N-(3,4,5-trimethoxyphenyl)isonicotinamide”, which contains a TMP group, may also hold promise for future research and applications.

Properties

IUPAC Name

2-cyclopentyloxy-N-(3,4,5-trimethoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-24-16-11-14(12-17(25-2)19(16)26-3)22-20(23)13-8-9-21-18(10-13)27-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWJOOORLBOCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NC=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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